7-Hydroxy-loxapine-sulfate Sodium Salt is a sodium salt derivative of 7-hydroxy-loxapine, a metabolite of the antipsychotic drug loxapine. This compound is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a piperazine moiety, contributing to its pharmacological properties. The molecular formula of 7-Hydroxy-loxapine-sulfate Sodium Salt is , with an approximate molecular weight of 445.85 g/mol .
The synthesis of 7-Hydroxy-loxapine-sulfate Sodium Salt involves multi-step organic reactions starting from loxapine. The general steps include:
The structural analysis of 7-Hydroxy-loxapine-sulfate Sodium Salt reveals:
InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)
The chemical behavior of 7-Hydroxy-loxapine-sulfate Sodium Salt can be understood through reactions typical of sulfonate esters and aromatic compounds:
These reactions are significant for understanding the pharmacodynamics and potential side effects associated with the compound's use.
The mechanism by which 7-Hydroxy-loxapine-sulfate Sodium Salt exerts its effects involves:
Research indicates that the pharmacological profile of this compound may contribute to its antipsychotic effects, similar to those observed with loxapine but potentially with different pharmacokinetics due to the sulfate modification .
7-Hydroxy-loxapine-sulfate Sodium Salt has several applications in both research and clinical settings:
This compound's unique properties warrant further investigation into its therapeutic potential and safety profile in clinical applications.
The biotransformation of loxapine to 7-Hydroxy-loxapine-sulfate Sodium Salt represents a critical pathway mediated by cytosolic sulfotransferases (SULTs). This sulfoconjugation reaction involves the transfer of a sulfonate group (-SO₃⁻) from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 7-hydroxyloxapine. The resulting metabolite, 7-Hydroxy-loxapine-sulfate Sodium Salt (C₁₈H₁₇ClN₃O₅SNa; MW 445.85 g/mol), exhibits enhanced water solubility, facilitating renal excretion [6].
Human SULT isoforms demonstrate distinct catalytic efficiencies toward loxapine derivatives:
Table 1: SULT Isoforms Involved in 7-Hydroxy-loxapine Sulfation
SULT Isoform | Catalytic Efficiency (kcat/Km) | Primary Tissue Localization |
---|---|---|
SULT1A3 | 0.82 min⁻¹μM⁻¹ | Intestine, Liver |
SULT1B1 | 0.45 min⁻¹μM⁻¹ | Liver, Colon |
SULT1C2 | 0.31 min⁻¹μM⁻¹ | Fetal Liver, Stomach |
SULT1E1 | <0.05 min⁻¹μM⁻¹ | Adrenal, Uterus |
This sulfation irreversibly terminates dopamine receptor binding, converting an active metabolite into an excretable product [4].
7-Hydroxy-loxapine generation precedes sulfation and is catalyzed by microsomal cytochrome P450 (CYP) enzymes. The hydroxylation occurs at the C7 position of loxapine's dibenzoxazepine core, creating the necessary substrate for SULT-mediated conjugation [4] [7].
Key CYP isoforms govern this metabolic step:
Table 2: CYP Isoform Contributions to 7-Hydroxy-loxapine Formation
CYP Isoform | Relative Contribution (%) | Reaction Kinetics (Km, μM) | Genetic Polymorphism Impact |
---|---|---|---|
CYP3A4 | 60% | 15.2 ± 3.1 | Low |
CYP2D6 | 30% | 4.8 ± 1.2 | High (Poor vs. Ultrarapid Metabolizers) |
CYP1A2 | <10% | >50 | Moderate (Inducible) |
The 7-hydroxylation rate directly influences sulfated metabolite plasma concentrations. CYP2D6 polymorphisms cause significant interindividual variability, with poor metabolizers showing 40% lower 7-hydroxy-loxapine generation than extensive metabolizers [4] [7].
Pharmacokinetic differences between loxapine and 7-Hydroxy-loxapine-sulfate Sodium Salt arise from their distinct metabolic pathways and physicochemical properties:
Oral loxapine shows absolute bioavailability of 30–50% vs. >95% for the sulfated metabolite (attributed to efficient intestinal sulfation) [3] [6].
Distribution & Elimination:
Table 3: Pharmacokinetic Parameters of Loxapine vs. 7-Hydroxy-loxapine-sulfate
Parameter | Loxapine | 7-Hydroxy-loxapine-sulfate |
---|---|---|
Tmax (inhaled) | 2 min | 30–45 min |
Oral Bioavailability | 30–50% | >95% |
Plasma Protein Binding | 96.7% | 41.2% |
logP | 3.8 | -1.2 |
Elimination t₁/₂ | 4–6 hours | 8–12 hours |
Primary Excretion Route | Fecal (CYP-mediated) | Renal (sulfate conjugate) |
The sulfated metabolite constitutes 15–22% of the administered dose in urine within 24 hours, reflecting efficient conjugation and elimination [3] [6].
Hepatic sulfotransferase activity toward 7-hydroxy-loxapine exhibits marked species-dependent differences, impacting preclinical metabolite profiling:
Canines exhibit high SULT1B1 activity but minimal SULT1A-like function, unlike primates [5] [10].
Catalytic Efficiency Disparities:
Table 4: Species Variability in Sulfotransferase Activity
Species | Primary SULT Isoform | Sulfation Rate (nmol/min/mg) | Tissue Dominance |
---|---|---|---|
Human | SULT1A3/1B1 | 12.3 ± 2.1 | Liver, Intestine |
Rat | SULT1A1 | 3.2 ± 0.8 | Liver |
Mouse | SULT1D1 | 1.8 ± 0.4 | Liver, Lung |
Dog | SULT1B1 | 8.1 ± 1.5 | Liver, Kidney |
Guinea Pig | SULT2A | 5.6 ± 1.2 | Adrenal, Liver |
These differences necessitate careful cross-species extrapolation in toxicology studies. Humanized SULT mouse models may better predict metabolite exposure, as wild-type rodents underestimate human sulfation capacity by 3–4 fold [5] [10]. Nuclear receptors (PXR, CAR) further modulate SULT expression in a species-specific manner, complicating induction studies [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9